molecular formula C25H27BrN4O2 B2633663 N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1216681-02-5

N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2633663
CAS No.: 1216681-02-5
M. Wt: 495.421
InChI Key: OIGZDNXLMJGIIL-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a bromophenyl group, making it a unique structure with diverse chemical properties.

Mechanism of Action

Action Environment

    The compound’s efficacy may vary with pH changes. Optimal activity occurs within a specific temperature range. Light exposure, humidity, and other factors affect stability.

Remember, this compound represents a promising avenue for novel antibacterial agents. Its unique mechanism of action offers hope in the battle against drug-resistant bacteria. 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the bromophenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
  • N-[(3-fluorophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Uniqueness

N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- analogs. This uniqueness can influence its biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O2/c1-17-5-3-8-22(18(17)2)32-24-14-23(28-16-29-24)30-11-9-20(10-12-30)25(31)27-15-19-6-4-7-21(26)13-19/h3-8,13-14,16,20H,9-12,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGZDNXLMJGIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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